

Technical Support Center: Optimizing Plasma Spraying of TiB₂

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Compound of Interest

Compound Name: Einecs 234-092-0

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for plasma spraying of Titanium Diboride (TiB₂).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the plasma spraying of TiB₂ and its composites.

Issue 1: Poor Coating Adhesion and Delamination

Q1: My TiB₂ coating is peeling or flaking off the substrate. What are the common causes and how can I improve adhesion?

A1: Poor adhesion, leading to delamination, is a frequent challenge in plasma-sprayed coatings and is often attributed to inadequate surface preparation or improper spray parameters.

Possible Causes:

- Inadequate Substrate Preparation: This is the most common cause of delamination.[1] A
 smooth, contaminated, or improperly roughened substrate surface will not provide a
 sufficient mechanical anchor for the coating.
- Substrate Oxidation: Excessive heating of the substrate during the spraying process can lead to the formation of an oxide layer, which can hinder bonding.



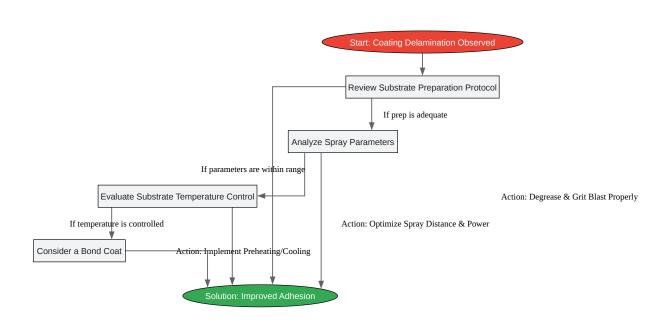
- High Residual Stresses: A large mismatch in the coefficient of thermal expansion (CTE) between the TiB₂ coating and the substrate can induce high residual stresses, leading to cracking and delamination.
- Improper Spray Parameters: Incorrect spray distance, power, or gas flow rates can result in poorly melted particles and a weak bond with the substrate.

Troubleshooting Steps:

- Verify Substrate Preparation:
 - Degreasing: Ensure the substrate is thoroughly cleaned and degreased to remove any oils or contaminants.
 - Grit Blasting: The substrate should be grit-blasted immediately before spraying to create a rough, "white metal" finish. The choice of grit material (e.g., alumina) and size is crucial for creating an appropriate anchor profile.
- Optimize Spray Parameters:
 - Spray Distance: An optimal distance ensures particles are molten upon impact. If the distance is too large, particles may solidify prematurely; if too close, the substrate may overheat.
 - Power and Gas Flow: Adjust the plasma torch power and gas flow rates to ensure complete melting of the TiB₂ powder.
- Control Substrate Temperature:
 - Preheating: A moderate preheat of the substrate can improve adhesion.
 - Cooling: Employ cooling jets (e.g., compressed air or CO₂) to prevent the substrate from overheating during spraying.
- Consider a Bond Coat: Applying a bond coat of a more ductile material, such as a Ni-Cr alloy, can help accommodate CTE mismatch and improve the adhesion of the TiB2 topcoat.

Logical Workflow for Troubleshooting Poor Adhesion:





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Caption: Troubleshooting workflow for poor TiB2 coating adhesion.

Issue 2: High Porosity in the Coating

Q2: My plasma-sprayed TiB₂ coating has high porosity. What factors contribute to this and how can I achieve a denser coating?

A2: Porosity is an inherent feature of plasma-sprayed coatings, but excessive porosity can compromise the mechanical and protective properties of the coating.[2]



Possible Causes:

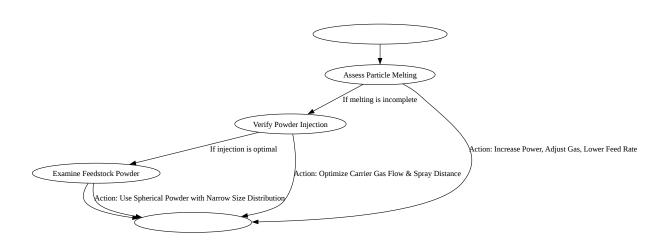
- Incomplete Particle Melting: If the plasma jet temperature is too low or the particle residence time is too short, the TiB2 powder will not fully melt, leading to voids in the coating.
- Gas Entrapment: Gases can become trapped between the splats as they rapidly solidify, creating pores.
- Shadowing Effects: Unmelted or partially melted particles can create "shadows" where subsequent molten particles cannot fill, resulting in voids.[3]
- Improper Powder Characteristics: A wide particle size distribution can lead to inconsistent melting and packing.

Troubleshooting Steps:

- Optimize Spray Parameters for Melting:
 - Increase Plasma Power/Enthalpy: A higher power input will increase the plasma jet temperature, promoting better melting of the refractory TiB₂ particles.
 - Adjust Gas Composition: Using a secondary gas like hydrogen or helium in addition to argon can increase the plasma's enthalpy and heat transfer to the particles.
 - Optimize Powder Feed Rate: A lower feed rate increases the dwell time of each particle in the plasma jet, allowing for more complete melting.
- Control Particle Velocity and Trajectory:
 - Adjust Carrier Gas Flow: The carrier gas flow rate should be optimized to ensure the powder is injected into the hottest part of the plasma jet.
 - Optimize Spray Distance: A shorter spray distance can reduce the time for molten particles to solidify before impact, but care must be taken to avoid substrate overheating.
- Select Appropriate Feedstock Powder:



- Particle Size and Morphology: Use powders with a narrow particle size distribution and a spherical morphology for more uniform melting and denser packing.
- Composite Powders: Utilizing TiB₂ composite powders with a metallic binder (e.g., Ni, Co,
 Fe) can aid in densification, as the metallic phase melts and fills voids.[4]



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Caption: Troubleshooting workflow for oxidation of TiB_2 coatings.

Data Presentation

Table 1: Recommended TiB₂ Powder Characteristics for Plasma Spraying



Property	Recommended Value/Characteristic	Rationale
Purity	> 99.5%	Minimizes the presence of impurities that can negatively affect coating properties.
Morphology	Spherical	Promotes good powder flowability and uniform heating in the plasma jet. [5]
Particle Size Distribution	45-100 μm (for APS)	Ensures consistent melting behavior. Finer particles may vaporize, while larger ones may not fully melt.
Flowability	Good	Essential for a stable and consistent powder feed rate, leading to a uniform coating. [5]
Oxygen Content	Low	High oxygen content in the starting powder can contribute to oxide formation in the final coating.

Table 2: Typical Atmospheric Plasma Spray (APS) Parameters for TiB₂-Composite Coatings



Parameter	Typical Range	Effect on Coating Properties
Plasma Gas (Primary)	Argon (Ar)	Main plasma-forming gas, influences plasma jet velocity and temperature.
Plasma Gas Flow Rate (Primary)	30 - 50 L/min	Affects plasma jet stability and particle heating.
Plasma Gas (Secondary)	Hydrogen (H₂) or Helium (He)	Increases plasma enthalpy and thermal conductivity, leading to better particle melting.
Plasma Gas Flow Rate (Secondary)	5 - 15 L/min	Higher flow rates increase plasma temperature but can also increase nozzle erosion.
Current	500 - 800 A	Major factor determining the power and temperature of the plasma jet. [6]
Voltage	50 - 80 V	Dependent on gas composition and flow rates.
Spray Distance	100 - 180 mm	Influences particle velocity, temperature upon impact, and the degree of oxidation. [4]
Powder Feed Rate	20 - 50 g/min	Affects the thermal loading of the plasma; lower rates generally result in better melting. [6]
Carrier Gas Flow Rate (Ar)	2 - 5 L/min	Controls the trajectory and velocity of the powder particles into the plasma jet.



Table 3: Properties of Plasma-Sprayed TiB2-Based

Coatings

Property	Typical Value	Test Standard
Microhardness	1300 - 3000 HV	Varies significantly with the amount and type of metallic binder. [7]
Adhesion Strength	15 - 50 MPa	ASTM C633 [8][9][10]
Porosity	3 - 15 %	Can be controlled by optimizing spray parameters.
Young's Modulus	~565 GPa (for dense TiB2)	Can be lower in porous coatings. [11]
Wear Rate (ASTM G65)	Low (high wear resistance)	ASTM G65 [5][12][13]

Experimental Protocols

Protocol 1: Microstructure and Phase Analysis (SEM/XRD)

- Sample Preparation:
 - For cross-sectional analysis, cut the coated substrate using a precision diamond saw. [14]
 * Mount the sectioned sample in a conductive mounting resin.
 - Grind the mounted sample using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit). [14] * Polish the ground sample using diamond suspensions (e.g., 6 μm, 3 μm, 1 μm) followed by a final polish with a colloidal silica suspension (e.g., 0.05 μm) to achieve a mirror-like finish. [15]2. Scanning Electron Microscopy (SEM) Analysis:
 - Ensure the polished sample is clean and dry.
 - Use a scanning electron microscope to observe the cross-section of the coating.
 - Characterize the coating's thickness, porosity, lamellar structure, and the interface with the substrate.



- Utilize backscattered electron (BSE) imaging to differentiate between phases based on atomic number contrast.
- Perform Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of different phases within the coating. [16]3. X-ray Diffraction (XRD) Analysis:
- Use a diffractometer with Cu Kα radiation to analyze the surface of the as-sprayed coating.
- Perform a scan over a suitable 2θ range (e.g., 20-90°) to identify the crystalline phases present.
- Compare the resulting diffraction pattern with standard diffraction data for TiB₂, TiO₂, and other potential phases to confirm the coating's composition. [17]

Protocol 2: Adhesion Strength Testing (ASTM C633)

- Specimen Preparation:
 - Prepare a cylindrical substrate fixture and a corresponding loading fixture as specified by ASTM C633. [10] * Apply the TiB₂ coating to one face of the substrate fixture to a thickness of at least 0.38 mm. [10]2. Bonding Procedure:
 - Select a suitable high-strength adhesive.
 - Bond the coated face of the substrate fixture to the face of the loading fixture. [8] * Cure
 the adhesive according to the manufacturer's instructions, ensuring proper alignment. [8]3.
 Tensile Testing:
 - Place the bonded assembly in a universal testing machine equipped with self-aligning grips. [9] * Apply a tensile load perpendicular to the plane of the coating at a constant rate of cross-head travel until failure occurs. [9] * Record the maximum load at which failure occurs.
- Calculation and Analysis:
 - Calculate the adhesion or cohesion strength by dividing the maximum load by the crosssectional area of the coated surface.



 Examine the fracture surfaces to determine the failure mode (adhesive failure at the substrate-coating interface, cohesive failure within the coating, or failure in the adhesive).
 [12]

Protocol 3: Abrasive Wear Testing (ASTM G65)

- Specimen Preparation:
 - Prepare a flat test specimen with the TiB₂ coating.
 - Clean the specimen and measure its initial mass.
- Test Procedure (Procedure A):
 - Mount the specimen in the test apparatus.
 - Press the specimen against a rotating rubber-rimmed steel wheel with a specified force (e.g., 130 N). [5] * Introduce a controlled flow of abrasive sand (e.g., AFS 50-70 test sand) between the specimen and the rotating wheel. [18] * Rotate the wheel for a set number of revolutions (e.g., 6000 revolutions). [5]3. Data Analysis:
 - After the test, clean the specimen and measure its final mass.
 - Calculate the mass loss.
 - Convert the mass loss to volume loss using the density of the coating material. The result is typically reported as volume loss in cubic millimeters.

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